3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-
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Overview
Description
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- is a chemical compound with the molecular formula C17H19N3S and a molecular weight of 297.42 g/mol . It is known for its unique structure, which includes an acridine core and a dimethylaminoethylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- typically involves the reaction of acridine derivatives with dimethylaminoethylthiol. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles like halides and amines . Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted acridine derivatives .
Scientific Research Applications
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription . Additionally, it can bind to proteins, affecting their activity and stability . These interactions are mediated by the unique structural features of the compound, including the acridine core and the dimethylaminoethylthio group .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- is unique due to its specific substituent groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
162707-33-7 |
---|---|
Molecular Formula |
C17H19N3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
9-[2-(dimethylamino)ethylsulfanyl]acridin-3-amine |
InChI |
InChI=1S/C17H19N3S/c1-20(2)9-10-21-17-13-5-3-4-6-15(13)19-16-11-12(18)7-8-14(16)17/h3-8,11H,9-10,18H2,1-2H3 |
InChI Key |
PRKBFERIKIGKQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=C2C=CC(=CC2=NC3=CC=CC=C31)N |
Origin of Product |
United States |
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